[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
Description
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl core substituted with a 3,5-dichlorophenyl group at position 4 and a 3,4-dimethoxyphenyl methanone moiety at position 2. The compound’s molecular formula is C₂₃H₁₇Cl₂NO₅S, with an average molecular weight of 502.35 g/mol (estimated based on analogs in ). The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may influence solubility, bioavailability, and receptor-binding interactions.
Properties
IUPAC Name |
[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2NO5S/c1-30-19-8-7-14(9-20(19)31-2)23(27)22-13-26(17-11-15(24)10-16(25)12-17)18-5-3-4-6-21(18)32(22,28)29/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJJUAHTIWLYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a benzothiazine core substituted with a dichlorophenyl group and a dimethoxyphenyl methanone moiety.
Research indicates that compounds similar to this benzothiazine derivative exhibit their biological effects primarily through:
- DNA Binding : Many benzothiazine derivatives interact with DNA, inhibiting enzymes involved in DNA replication and repair. This binding often occurs within the minor groove of DNA, affecting cellular proliferation .
- Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor properties in vitro against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances their activity by stabilizing the interaction with biological targets .
Antitumor Activity
A study published in 2021 evaluated similar compounds for their antitumor efficacy using both 2D and 3D cell culture models. The results showed that these compounds effectively inhibited the proliferation of human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 6.26 to 20.46 µM depending on the assay type. The compounds exhibited higher cytotoxicity in 2D cultures compared to 3D cultures .
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 6.48 ± 0.11 | 2D |
| Compound C | NCI-H358 | 20.46 ± 8.63 | 3D |
Antimicrobial Activity
In addition to antitumor effects, this class of compounds has been investigated for antimicrobial properties. Certain derivatives showed promising results against various bacterial strains, indicating a broad spectrum of activity that could be leveraged for therapeutic applications .
Case Studies
Case Study 1 : A derivative of benzothiazine was tested against Pneumocystis carinii in an immunosuppressed rat model. The compound demonstrated effective in vivo activity at submicromolar dosages, suggesting potential for treating opportunistic infections in immunocompromised patients .
Case Study 2 : Another study investigated the effects of a structurally similar compound on breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Key Findings :
- Naphthalenyl analogs () exhibit reduced halogenation but retain methoxy-driven solubility, suggesting the target compound’s dichlorophenyl group may confer specificity toward chlorinated receptor sites .
Halogenated Derivatives in Patent Literature
Compounds bearing 3,5-dichlorophenyl groups are prevalent in agrochemical and pharmaceutical patents (). For example:
Key Findings :
- The 3,5-dichlorophenyl moiety is a common feature in bioactive molecules, with halogen atoms enhancing lipophilicity and metabolic stability .
- Unlike isoxazole-based patents (), the target compound’s benzothiazine core may favor interactions with sulfur-binding enzymes (e.g., kinases or cytochrome P450 isoforms).
Methanone Derivatives with Aromatic Substitution
Methanone derivatives with substituted phenyl groups () highlight the role of aryl electronic effects:
Key Findings :
- The target compound’s 3,4-dimethoxyphenyl group shares electronic similarities with 1-(3,4-dimethoxyphenyl)ethanone (), suggesting comparable solubility in polar solvents .
- Hydroxyl groups in analogs () improve hydrogen-bonding but reduce metabolic stability compared to methoxy-substituted systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
